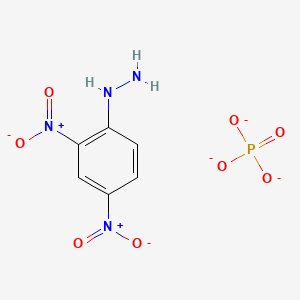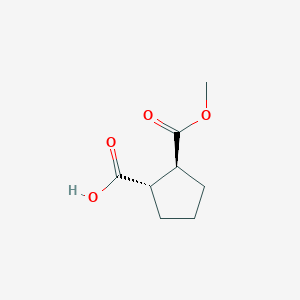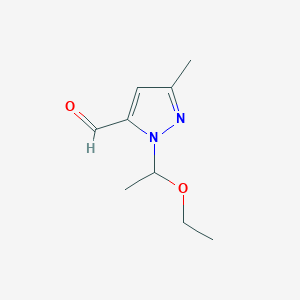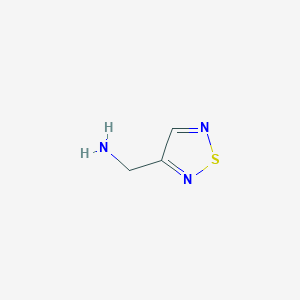
(2,4-Dinitrophenyl)hydrazine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dinitrophenyl)hydrazine phosphate is an organic compound with the chemical formula C6H6N4O4. It is a red to orange solid that is relatively sensitive to shock and friction. This compound is a substituted hydrazine and is commonly used in various chemical reactions and applications, particularly in the detection of carbonyl compounds such as aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Dinitrophenyl)hydrazine phosphate can be synthesized by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene. The reaction typically involves the following steps :
- Dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.
- Add hydrazine sulfate to the solution and stir the mixture.
- Heat the reaction mixture to facilitate the reaction.
- Filter the resulting product and wash it with water to remove any impurities.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)hydrazine phosphate undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Addition-Elimination Reactions: The nucleophilic addition of the -NH2 group to the C=O carbonyl group, followed by the elimination of a water molecule.
Common Reagents and Conditions
Reagents: Common reagents include carbonyl compounds such as aldehydes and ketones.
Conditions: The reactions typically occur in acidic conditions, often using methanol and concentrated sulfuric acid as solvents.
Major Products
The major products formed from these reactions are dinitrophenylhydrazones, which are colored precipitates that can be used for further analysis and identification of carbonyl compounds .
Scientific Research Applications
(2,4-Dinitrophenyl)hydrazine phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)hydrazine phosphate involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of carbonyl compounds to form an intermediate, which then loses a molecule of water to form the final hydrazone product . This mechanism is crucial for its application in detecting carbonyl compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound with similar chemical properties and applications.
1,2,3-Triazole Derivatives: Compounds that also form hydrazones and are used in similar detection methods.
Uniqueness
(2,4-Dinitrophenyl)hydrazine phosphate is unique due to its high sensitivity and specificity in detecting carbonyl compounds. Its ability to form colored precipitates with distinct melting points makes it a valuable tool in qualitative and quantitative analysis .
Properties
Molecular Formula |
C6H6N4O8P-3 |
|---|---|
Molecular Weight |
293.11 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)hydrazine;phosphate |
InChI |
InChI=1S/C6H6N4O4.H3O4P/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3,8H,7H2;(H3,1,2,3,4)/p-3 |
InChI Key |
RYSWHUOYGUCXQB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746467.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11746476.png)

![2-(4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11746479.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746482.png)
![1-(2-fluoroethyl)-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746485.png)
![({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B11746488.png)
![(3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11746489.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746503.png)
![2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746520.png)


